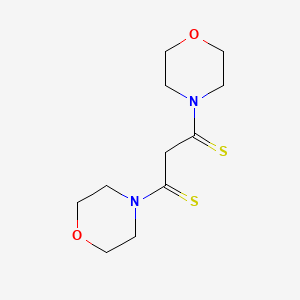

1,3-Propanedithione, 1,3-dimorpholino-

描述

Contextualization within Thioamide Chemistry

Thioamides, the sulfur analogs of amides, have garnered considerable attention in medicinal and materials chemistry due to their distinct electronic and steric properties. nih.govchemrxiv.org The replacement of the amide oxygen with a larger, more polarizable sulfur atom leads to significant changes in the molecule's reactivity, hydrogen bonding capabilities, and coordination properties. nih.govchemrxiv.org

Thioamides are known to be more reactive than their amide counterparts and have been utilized as versatile intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org In medicinal chemistry, the incorporation of a thioamide group can enhance the biological activity and metabolic stability of a drug candidate. nih.govnih.gov

Key Physicochemical Properties of Thioamides vs. Amides:

| Property | Amide (C=O) | Thioamide (C=S) |

| Bond Length | Shorter | Longer (approx. 1/3 longer) nih.gov |

| Bond Strength | Stronger (approx. 170 kcal/mol) nih.gov | Weaker (approx. 130 kcal/mol) nih.gov |

| H-bond Acceptor | Strong | Weak nih.gov |

| H-bond Donor (N-H) | Weaker | Stronger nih.gov |

| Dipole Moment | Smaller | Larger |

| UV-Vis Absorption | ~220 nm nih.gov | ~265 nm nih.gov |

This table presents generalized, representative data for the amide and thioamide functional groups.

The presence of two thioamide functionalities in 1,3-Propanedithione, 1,3-dimorpholino- suggests its potential as a bidentate ligand for metal coordination, a building block for sulfur-containing polymers, or a precursor for complex heterocyclic systems.

Role of Morpholine (B109124) Scaffolds in Advanced Organic Synthesis and Supramolecular Design

The morpholine ring is a privileged scaffold in organic and medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility. wikipedia.orgchemicalbook.com As a saturated heterocycle containing both an amine and an ether functional group, morpholine imparts improved water solubility and metabolic stability to parent molecules. wikipedia.orgatamankimya.com

In organic synthesis, morpholine is widely used as a secondary amine for the formation of enamines and as a building block in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com The morpholine moiety is a common feature in a vast array of biologically active compounds, contributing to their desired pharmacokinetic profiles. chemicalbook.com

The rigid, chair-like conformation of the morpholine ring also makes it a valuable component in supramolecular chemistry, where it can be used to direct the assembly of complex architectures through non-covalent interactions. The presence of two morpholine units in 1,3-Propanedithione, 1,3-dimorpholino- could influence its solid-state packing and its ability to participate in hydrogen bonding and other intermolecular interactions, making it a target for crystal engineering and materials science.

Significance of 1,3-Dithioamide Architectures in Chemical Research

The 1,3-dithioamide framework is the sulfur analog of the well-studied 1,3-dicarbonyl moiety. 1,3-Dicarbonyl compounds, such as acetylacetone, are known for their ability to form stable enol tautomers and act as powerful bidentate ligands for a wide range of metal ions. Similarly, 1,3-dithioamides are expected to exhibit interesting tautomeric equilibria and strong metal-chelating properties, with the soft sulfur atoms showing a high affinity for soft metal ions.

While the chemistry of 1,3-dithioamides is less explored than their oxygen-containing counterparts, related 1,3-dione structures have been extensively used in various applications, from the synthesis of bioactive heterocycles to the development of photoinitiators and materials for organic electronics. mdpi.com The unique electronic properties conferred by the two sulfur atoms in a 1,3-relationship could lead to novel applications in areas such as coordination chemistry, catalysis, and materials science. The study of compounds like 1,3-Propanedithione, 1,3-dimorpholino- can, therefore, provide valuable insights into the fundamental chemistry and potential applications of this important class of molecules.

Structure

3D Structure

属性

CAS 编号 |

27759-71-3 |

|---|---|

分子式 |

C11H18N2O2S2 |

分子量 |

274.4 g/mol |

IUPAC 名称 |

1,3-dimorpholin-4-ylpropane-1,3-dithione |

InChI |

InChI=1S/C11H18N2O2S2/c16-10(12-1-5-14-6-2-12)9-11(17)13-3-7-15-8-4-13/h1-9H2 |

InChI 键 |

CGOCUAQIVLLXCA-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=S)CC(=S)N2CCOCC2 |

规范 SMILES |

C1COCCN1C(=S)CC(=S)N2CCOCC2 |

其他CAS编号 |

27759-71-3 |

产品来源 |

United States |

Synthetic Strategies for 1,3 Propanedithione, 1,3 Dimorpholino and Analogous Dithioamides

Established Methodologies for Dithioamide Formation

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in the synthesis of dithioamides. The most common precursor for a dithioamide like 1,3-Propanedithione, 1,3-dimorpholino- would be the corresponding diamide (B1670390), 1,3-dimorpholinopropane-1,3-dione.

Thionation Reactions: Mechanism, Reagent Specificity, and Scope (e.g., Lawesson's Reagent, P₂S₅)

Thionation, or thio-substitution, is the most direct and widely employed method for converting amides to thioamides. beilstein-journals.org This process typically involves reacting the corresponding diamide with a sulfur-transfer agent. The two most prominent reagents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₂S₅). nih.gov

Lawesson's Reagent (LR): Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly efficient thionating agent for a variety of carbonyl compounds, including amides, esters, and ketones. nih.govorganic-chemistry.org Reactions with LR are generally faster and require lower temperatures compared to those with P₂S₅. organic-chemistry.org

Mechanism: In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. nih.govwikipedia.org This intermediate reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane ring. organic-chemistry.orgresearchgate.net The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl and a stable P=O bond-containing byproduct. nih.govorganic-chemistry.org

Reagent Specificity and Scope: Lawesson's Reagent is known for its chemoselectivity. The general order of reactivity for carbonyl groups is amides > ketones > esters, which allows for selective thionation in multifunctional molecules. chemrxiv.org This makes it particularly suitable for the synthesis of 1,3-Propanedithione, 1,3-dimorpholino- from its diamide precursor without affecting other potentially sensitive functional groups. The reagent is effective for primary, secondary, and tertiary amides. researchgate.net However, a significant drawback is the formation of phosphorus-containing byproducts that can complicate purification, although improved workup procedures have been developed to address this issue. beilstein-journals.org

Phosphorus Pentasulfide (P₂S₅): Phosphorus pentasulfide is a traditional and powerful thionating agent. researchgate.net It is often used in solvents like pyridine (B92270), toluene, or xylene at elevated temperatures. mdpi.com

Mechanism: The mechanism of thionation with P₂S₅ is believed to be similar to that of Lawesson's Reagent, proceeding through related phosphorus-sulfur intermediates. However, P₂S₅ is generally considered a harsher reagent, often requiring higher reaction temperatures and longer reaction times. organic-chemistry.org

Reagent Specificity and Scope: P₂S₅ is a potent thionating agent capable of converting a wide range of amides to thioamides. researchgate.net Its reactivity is less selective than Lawesson's Reagent, which can be a disadvantage in complex syntheses. Recent advancements have included the use of solid-supported P₂S₅ reagents combined with microwave irradiation, which can significantly reduce reaction times and simplify the workup process. researchgate.net P₂S₅ in pyridine can also be isolated as a storable, crystalline reagent that offers improved selectivity in certain solvents. organic-chemistry.org

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₂S₅) |

| Reactivity | Mild and generally more reactive than P₂S₅. organic-chemistry.org | Strong thionating agent, often requiring harsh conditions. researchgate.netmdpi.com |

| Reaction Conditions | Lower temperatures, shorter reaction times. organic-chemistry.org | Higher temperatures (reflux), longer reaction times. mdpi.com |

| Selectivity | High chemoselectivity (Amides > Ketones > Esters). chemrxiv.org | Less selective, can react with multiple carbonyl types. |

| Solubility | Soluble in common organic solvents like toluene, THF. researchgate.net | Low solubility in many organic solvents. |

| Workup | Can be complicated by phosphorus byproducts. beilstein-journals.org | Can also be challenging; microwave and solid-support methods offer improvement. researchgate.net |

| Applications | Widely used for synthesis of thioamides, thioesters, and thioketones. nih.gov | Used for thioamides from amides and nitriles. researchgate.netorganic-chemistry.org |

Alternative Synthetic Routes to 1,3-Dithioamide Scaffolds

While direct thionation of diamides is the most common route, several other methods can be employed to construct the 1,3-dithioamide core.

Multicomponent Reactions: Three-component reactions involving an amine, elemental sulfur, and a suitable carbon source can provide a direct route to thioamides. For instance, the Willgerodt-Kindler reaction and its modifications utilize an aryl alkyl ketone, sulfur, and a secondary amine like morpholine (B109124) to generate aryl thioamides. nih.gov This approach avoids the use of phosphorus-based reagents.

Thioacylation of Amines: Dithioamides can be prepared by the thioacylation of an amine with a suitable thioacylating agent. This could involve reacting morpholine with a malonic acid derivative that has been converted into a dithioacyl dichloride or a related reactive species.

Elemental Sulfur-Mediated Synthesis: Recent methods have focused on using elemental sulfur as an environmentally benign sulfur source. chemistryviews.org Transition-metal-free approaches have been developed that allow for the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org Another strategy involves the reaction of amines with elemental sulfur and a carbon source like an aldehyde or ketone. nih.gov

Incorporation of Morpholino Moieties

The synthesis of 1,3-Propanedithione, 1,3-dimorpholino- requires the efficient incorporation of two morpholine units onto the three-carbon backbone.

Direct Amidation/Thioamidation with Morpholine Derivatives

The most straightforward approach involves forming the diamide first, followed by thionation as described in section 2.1.1. The precursor, 1,3-dimorpholinopropane-1,3-dione, can be readily synthesized by reacting a malonic acid derivative (such as malonyl dichloride or diethyl malonate) with morpholine.

Alternatively, direct thioamidation can be achieved. For example, a catalyst-free Willgerodt-Kindler reaction can prepare aryl thioamides using cyclic secondary amines, including morpholine, under solvent-free conditions. nih.gov This highlights the utility of morpholine as a nucleophile in thioamide synthesis. The transamidation of a pre-existing thioamide is also a viable, though less direct, strategy for introducing the morpholino group. nih.gov

Optimization of Synthetic Pathways for Enhanced Efficiency and Yield

Microwave-Assisted Synthesis Enhancements and Comparative Studies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. sphinxsai.comukm.my This methodology, known as Microwave-Induced Organic Reaction Enhancement (MORE), offers a simple, clean, fast, and efficient alternative for synthesizing organic molecules, aligning with the principles of green chemistry. sphinxsai.com

Conventional synthesis methods typically require prolonged heating, which can lead to higher energy consumption and the potential for side-product formation. sphinxsai.com In contrast, microwave energy directly interacts with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This can accelerate reaction rates by a factor of 10 to 1000. sphinxsai.com

Comparative studies on various heterocyclic compounds, including amides and thioamides, have consistently demonstrated the superiority of microwave-assisted techniques. For instance, the synthesis of certain heterocyclic amides saw yields increase from a 50–72% range with conventional methods to 75–87% with microwave irradiation. indianchemicalsociety.com Similarly, the synthesis of naphthalene-monothioureas showed a dramatic reduction in reaction time from 6 hours under reflux to just 5 minutes using microwave irradiation, with yields improving from 31-82% to 82-89%. ukm.my Another study on Schiff bases also reported remarkably higher yields in shorter times with microwave assistance compared to conventional heating.

The advantages of microwave-assisted synthesis for dithioamide and related compounds are summarized below:

| Feature | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Time | Hours to days (e.g., 2-15 hours) | Minutes (e.g., 2-8 minutes) | sphinxsai.com |

| Product Yield | Moderate to good (e.g., 31-82%) | High to excellent (e.g., 82-89%) | ukm.my |

| Energy Efficiency | Lower | Higher | |

| Process | Often tedious and elaborate | Simple and fast | sphinxsai.com |

| Environmental Impact | Higher solvent and reagent use | Cleaner, often solvent-free | sphinxsai.com |

These studies collectively indicate that applying microwave-assisted techniques to the synthesis of 1,3-Propanedithione, 1,3-dimorpholino- and its analogs can lead to more efficient, economical, and environmentally friendly production pathways. sphinxsai.com

Stereoselective and Regioselective Synthesis Considerations for Morpholino-Dithioamides

Achieving specific stereochemical and regiochemical outcomes is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. For morpholino-dithioamides, controlling the spatial arrangement of atoms is essential for defining the molecule's final properties.

Stereoselective Synthesis: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of morpholino-containing compounds, stereoselective synthesis has been explored, particularly for creating derivatives of morpholine-3-carboxylic acid. nih.gov For example, solid-phase synthesis strategies starting from immobilized amino acids like Fmoc-Ser(tBu)-OH have been used. nih.gov The inclusion of specific reagents, such as triethylsilane in the cleavage cocktail during the synthesis of morpholine/thiomorpholine-3-carboxylic acids, can result in the stereoselective formation of a new stereocenter. nih.gov

For thioamides within peptide chains, a key challenge is the potential for epimerization at the α-carbon. The thioamide functionality can increase the acidity of the α-proton, making it susceptible to racemization. chemrxiv.org To address this, strategies such as converting the thioamide to a thioimidate have been developed. This reversible protection raises the pKa of the α-proton, effectively safeguarding the stereochemistry during synthesis. chemrxiv.org Such considerations are vital when synthesizing complex dithioamide structures where chiral centers are present.

Regioselective Synthesis: Regioselectivity involves controlling which region of a molecule reacts in a chemical transformation. In the synthesis of 1,3-dithioamides, regioselectivity would be crucial when the starting materials have multiple reactive sites. For example, in a multi-step synthesis, the selective thionation of specific amide groups in a precursor molecule would be a key regioselective step. The choice of thionating agent (e.g., Lawesson's reagent) and reaction conditions can influence which carbonyl group is converted to a thiocarbonyl, thereby directing the outcome of the synthesis. While specific studies on the regioselective synthesis of 1,3-Propanedithione, 1,3-dimorpholino- are not detailed in the provided context, the principles of controlling reactivity in multifunctional molecules are broadly applicable.

Advanced Purification and Isolation Techniques for Dithioamide Compounds

The purification and isolation of the target dithioamide from the crude reaction mixture is a critical final step to ensure the compound's purity and for its subsequent characterization and use. The choice of technique depends on the physical and chemical properties of the dithioamide, such as its polarity, solubility, and volatility.

For amide and thioamide compounds, which are often crystalline solids, recrystallization is a primary and effective method of purification. researchgate.net This technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the dithioamide decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net The choice of solvent is critical; polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for amides and related structures. researchgate.net

When recrystallization is not sufficient or the product is not a solid, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is an essential tool used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography.

Column Chromatography: This is a standard method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase. More polar compounds tend to adsorb more strongly to the silica and thus elute more slowly.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and faster separation times. mdpi.com

Following purification, the isolated compound must be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1,3-propanedithione, 1,3-dimorpholino- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 1,3-propanedithione, 1,3-dimorpholino-, the spectrum is characterized by distinct signals corresponding to the protons of the two morpholine (B109124) rings and the central propanedithione backbone.

The morpholine ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂). The central methylene (B1212753) group (C-CH₂-C) of the propane (B168953) backbone is anticipated to appear as a distinct signal, likely a triplet if coupled to neighboring protons, though its exact chemical environment is influenced by the flanking thiocarbonyl groups.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 1,3-Propanedithione, 1,3-dimorpholino-

| Proton Environment | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| Morpholine N-CH₂ | 3.80 - 4.50 | Multiplet (m) |

| Morpholine O-CH₂ | 3.60 - 3.90 | Multiplet (m) |

| Propanedithione -CH₂- | 2.50 - 3.50 | Singlet (s) or Multiplet (m) |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most notable feature in the spectrum of 1,3-propanedithione, 1,3-dimorpholino- is the highly deshielded signal of the thiocarbonyl (C=S) carbons, which typically resonate significantly downfield (>190 ppm) due to the low electronegativity of sulfur and paramagnetic contributions. rsc.org

The carbon atoms of the morpholine rings are expected to appear in the 45-70 ppm region, with the carbons adjacent to nitrogen (N-CH₂) appearing at a slightly different chemical shift than those adjacent to oxygen (O-CH₂). The central methylene carbon of the propane backbone would be observed further upfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1,3-Propanedithione, 1,3-dimorpholino-

| Carbon Environment | Expected Chemical Shift (δ) in ppm (CDCl₃) |

| Thiocarbonyl (C=S) | 195 - 210 |

| Morpholine N-CH₂ | 48 - 55 |

| Morpholine O-CH₂ | 65 - 70 |

| Propanedithione -CH₂- | 35 - 45 |

Note: These are predicted values based on analogous structures; actual experimental values may vary. rsc.orgresearchgate.net

To unambiguously assign the ¹H and ¹³C signals and determine the connectivity between atoms, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the morpholine rings and the propane backbone. For instance, cross-peaks would be observed between the N-CH₂ and O-CH₂ protons of the morpholine rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection between the morpholine rings and the propanedithione backbone, for example, by observing a correlation from the morpholine N-CH₂ protons to the thiocarbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation, such as the relative orientation of the two morpholine rings.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 1,3-propanedithione, 1,3-dimorpholino-, with a molecular formula of C₁₁H₁₈N₂O₂S₂, the calculated exact mass can be compared to the experimentally measured mass. The high accuracy of HRMS (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. rsc.org

Table 3: HRMS Data for 1,3-Propanedithione, 1,3-dimorpholino-

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂S₂ |

| Calculated Exact Mass [M+H]⁺ | 275.0888 |

| Expected Measurement Accuracy | < 5 ppm |

Note: The calculated mass is for the protonated molecule, a common species observed in ESI-HRMS.

Infrared (IR) and Raman Spectroscopy: Characteristic Vibrational Modes of Thiocarbonyl Bonds and Morpholine Rings

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. americanpharmaceuticalreview.com

The spectrum of 1,3-propanedithione, 1,3-dimorpholino- is expected to be dominated by vibrations from the thiocarbonyl groups and the morpholine rings.

Thiocarbonyl (C=S) Stretching: The C=S stretching vibration is a key diagnostic peak. Due to the lower bond strength compared to a C=O bond, this vibration appears at a lower frequency, typically in the range of 1000-1250 cm⁻¹. acs.org This band can sometimes be weak in the IR spectrum but stronger in the Raman spectrum.

Morpholine Ring Vibrations: The morpholine rings exhibit several characteristic vibrations. These include C-H stretching vibrations (around 2850-3000 cm⁻¹), C-N stretching, C-O-C stretching (typically a strong band around 1115 cm⁻¹), and various CH₂ bending, rocking, and twisting modes throughout the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.gov

Table 4: Key Vibrational Modes for 1,3-Propanedithione, 1,3-dimorpholino-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=S Stretch | 1000 - 1250 | Weak-Medium | Medium-Strong |

| C-O-C Stretch (ether) | 1100 - 1150 | Strong | Weak |

| C-N Stretch | 1020 - 1250 | Medium | Medium |

| CH₂ Bend/Scissor | 1440 - 1470 | Medium | Medium |

Note: These are general ranges and can be influenced by molecular conformation and intermolecular interactions.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral and Electronic Properties

Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule. The thiocarbonyl groups are the primary chromophores in 1,3-propanedithione, 1,3-dimorpholino-. They are expected to give rise to two main electronic transitions:

A lower-energy n→π* transition, which is formally forbidden but often observed as a weak absorption band at longer wavelengths (in the visible region).

A higher-energy, more intense π→π* transition, typically occurring in the UV region.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules. nih.gov If 1,3-propanedithione, 1,3-dimorpholino- exists in a stable, non-centrosymmetric (chiral) conformation, or if a chiral variant is synthesized, it would be CD-active. The CD spectrum would exhibit positive or negative bands corresponding to the electronic transitions of the thiocarbonyl chromophores. rsc.orgnih.gov The sign and intensity of these bands (Cotton effects) would provide detailed information about the absolute configuration and conformational preferences of the molecule in solution.

Despite a comprehensive search for crystallographic data on the chemical compound "1,3-Propanedithione, 1,3-dimorpholino-," no publicly available X-ray diffraction studies or detailed structural analyses could be located. Searches based on the compound's name and its CAS number (80638-10-8) in scientific databases and chemical literature did not yield any specific information regarding its solid-state molecular conformation, geometry, intermolecular interactions, or crystal packing arrangements.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested sections on "" as outlined. The generation of data tables and in-depth discussion on the crystalline architecture of this specific molecule is contingent on the existence of such primary research data, which appears to be unavailable at this time.

Due to the strict instructions to focus solely on "1,3-Propanedithione, 1,3-dimorpholino-" and to exclude information outside the specified scope, no analogous data from related compounds can be presented. Fulfilling the user's request is unachievable without the foundational crystallographic research on this particular compound.

Theoretical and Computational Investigations of 1,3 Propanedithione, 1,3 Dimorpholino

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict ground-state properties such as molecular geometry, electronic configuration, and vibrational frequencies.

A DFT study of 1,3-Propanedithione, 1,3-dimorpholino- would typically employ a functional, such as B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry would reveal key bond lengths and angles, providing insight into the planarity of the dithioamide groups and the orientation of the morpholino rings. The calculated Mulliken or Natural Bond Orbital (NBO) charges would indicate the distribution of electron density across the molecule, highlighting the polar nature of the C=S and C-N bonds.

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 1,3-Propanedithione, 1,3-dimorpholino-, the HOMO would likely be localized on the electron-rich sulfur and nitrogen atoms, while the LUMO would be centered on the π* orbitals of the C=S bonds. Analysis of these orbitals would provide insights into the molecule's potential as an electron donor or acceptor and its reactivity towards electrophiles and nucleophiles.

Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.1 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO | -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of the propanedithione backbone and the presence of bulky morpholino groups suggest that 1,3-Propanedithione, 1,3-dimorpholino- can adopt multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior in different environments.

The dithioamide linkages in the molecule can potentially exhibit tautomerism, existing in equilibrium between the dithione and thioenol forms. Computational analysis of the relative energies of these tautomers would determine the predominant form under various conditions. Furthermore, rotation around the C-N bonds of the dithioamide groups can lead to different rotational isomers (rotamers). A potential energy surface scan, performed by systematically rotating these bonds and calculating the energy at each step, would identify the most stable isomers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Conformations

While quantum chemical calculations provide information on static, gas-phase properties, Molecular Dynamics (MD) simulations can predict the dynamic behavior of 1,3-Propanedithione, 1,3-dimorpholino- in a condensed phase, such as in a solvent.

An MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. This would allow for the exploration of the conformational landscape in solution, revealing the most populated conformational states and the dynamics of transitions between them. The simulation would also provide insights into the solvent's effect on the molecular structure and the nature of solute-solvent interactions, such as hydrogen bonding.

Computational Studies on Intermolecular Interactions

Intermolecular interactions are the forces that mediate the interaction between molecules. These forces are crucial in determining the physical properties of a substance, such as its melting point, boiling point, and solubility. For 1,3-Propanedithione, 1,3-dimorpholino-, several types of non-covalent interactions are theoretically significant.

Hydrogen Bonding: The structure of 1,3-Propanedithione, 1,3-dimorpholino- contains nitrogen and oxygen atoms within its two morpholino groups. These electronegative atoms could potentially act as hydrogen bond acceptors. While the molecule itself does not possess strong hydrogen bond donors (like -OH or -NH groups), it can interact with other molecules that do, such as water or alcohols. Computational studies would typically involve quantum mechanical calculations to determine the geometry and energy of these hydrogen-bonded complexes.

A comprehensive computational study of the intermolecular interactions of 1,3-Propanedithione, 1,3-dimorpholino- would involve the generation of a potential energy surface, which maps the interaction energy as a function of the distance and orientation between two or more molecules.

In Silico Descriptors for Structural Characterization and Property Correlation

In silico descriptors are numerical values derived from the molecular structure that can be used to predict the physicochemical properties and biological activity of a compound. These descriptors are central to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For 1,3-Propanedithione, 1,3-dimorpholino-, a wide range of descriptors could be calculated, including constitutional, topological, geometrical, and electronic descriptors.

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. In the context of computational chemistry, PCA can be applied to a matrix of calculated molecular descriptors for a set of related compounds to identify the principal components, which are linear combinations of the original descriptors that capture the most variance in the data.

While no specific PCA studies on a dataset including 1,3-Propanedithione, 1,3-dimorpholino- are available, a hypothetical application would involve:

Dataset Generation: A dataset of analogous compounds with varying structural features would be assembled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset, including 1,3-Propanedithione, 1,3-dimorpholino-.

PCA Application: PCA would then be performed on the descriptor matrix. The results would reveal which structural features are most important in differentiating the compounds in the dataset.

The output of a PCA is typically visualized in a "scores plot," where each compound is represented as a point, and a "loadings plot," which shows the contribution of each original descriptor to the principal components.

Table 1: Hypothetical Principal Component Loadings for Structural Descriptors of Thiocarbonyl Compounds

| Descriptor | Principal Component 1 | Principal Component 2 |

|---|---|---|

| Molecular Weight | 0.85 | 0.12 |

| LogP | 0.75 | -0.35 |

| Number of Rotatable Bonds | 0.45 | 0.65 |

| Dipole Moment | 0.25 | 0.88 |

| Surface Area | 0.91 | 0.05 |

Note: This table is for illustrative purposes only and is not based on actual experimental data for 1,3-Propanedithione, 1,3-dimorpholino-.

Hierarchical Clustering Analysis (HCA) is another multivariate statistical method used to find patterns or groups (clusters) in a dataset. In chemical informatics, HCA can be used to group molecules based on their structural similarity, as defined by their molecular descriptors.

For 1,3-Propanedithione, 1,3-dimorpholino-, HCA could be used to:

Assess its similarity to other known compounds.

Identify subgroups of molecules with similar predicted properties within a larger library.

The results of HCA are typically presented as a dendrogram, which is a tree-like diagram that illustrates the arrangement of the clusters produced by the analysis.

Table 2: Hypothetical Similarity Matrix for HCA of Selected Dimorpholino Compounds

| Compound Pair | Similarity Index |

|---|---|

| Compound A - Compound B | 0.82 |

| Compound A - 1,3-Propanedithione, 1,3-dimorpholino- | 0.65 |

| Compound B - 1,3-Propanedithione, 1,3-dimorpholino- | 0.58 |

| Compound C - 1,3-Propanedithione, 1,3-dimorpholino- | 0.91 |

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Reaction Mechanisms and Reactivity Profiles of 1,3 Propanedithione, 1,3 Dimorpholino

Reactivity of Thiocarbonyl Groups (C=S)

The thiocarbonyl group in a thioamide is known to be more reactive towards both nucleophiles and electrophiles compared to its amide analogue. youtube.com This heightened reactivity is a consequence of the larger size and greater polarizability of the sulfur atom compared to oxygen, which results in a weaker C=S π-bond. youtube.com

Nucleophilic Additions to Thiocarbonyl Centers

The carbon atom of the thiocarbonyl group is electrophilic and serves as a site for nucleophilic attack. This is a fundamental reaction type for carbonyl and thiocarbonyl compounds. youtube.com In the context of 1,3-Propanedithione, 1,3-dimorpholino-, a nucleophile (Nu⁻) would attack the electrophilic carbon of one of the thiocarbonyl groups. This attack leads to the formation of a tetrahedral intermediate where the π-bond of the C=S group is broken, and the electron density is shifted to the sulfur atom. youtube.comlibretexts.org

The general mechanism for nucleophilic addition can be illustrated as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the thiocarbonyl group.

Formation of a Tetrahedral Intermediate: This results in a transient species with a negative charge on the sulfur atom.

Protonation: Subsequent protonation of the sulfur atom (if a proton source is available) yields a thiol derivative.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, are capable of adding to the thiocarbonyl carbon. youtube.comyoutube.com The reaction with a Grignard reagent (R-MgX), for instance, would introduce an alkyl or aryl group to the thiocarbonyl carbon, leading to the formation of a tertiary thiol after workup.

Table 1: Examples of Nucleophilic Addition Reactions at the Thiocarbonyl Center

| Nucleophile | Reagent Example | Product Type (after workup) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Thiol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Thiol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin analog |

Electrophilic Attacks on Sulfur Atoms and Their Implications

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. nih.gov This reactivity is a distinguishing feature of thioamides. chemrxiv.org Alkylating agents, such as alkyl halides, will react at the sulfur atom to form a thioiminium salt. This S-alkylation activates the carbon atom for subsequent nucleophilic attack.

This two-step sequence, involving electrophilic attack on sulfur followed by nucleophilic addition to carbon, is a valuable synthetic strategy. For example, the reaction with methyl iodide would yield an S-methyl thioiminium iodide salt. The resulting iminium carbon is highly electrophilic and can be readily attacked by a wide range of nucleophiles, leading to the displacement of the methylthio group.

Table 2: Electrophilic Attack on Sulfur and Subsequent Reactions

| Electrophile | Intermediate | Subsequent Nucleophile | Final Product Type |

| Methyl iodide (CH₃I) | S-methyl thioiminium salt | Water (H₂O) | Amide (C=O) |

| Methyl iodide (CH₃I) | S-methyl thioiminium salt | Amine (RNH₂) | Amidine |

Chemical Transformations of the Morpholine (B109124) Rings

The morpholine rings in 1,3-Propanedithione, 1,3-dimorpholino- also exhibit characteristic reactivity, primarily centered around the nitrogen atom and the potential for ring-opening reactions. mdpi.com

Reactions at the Nitrogen Atom (e.g., Protonation, Alkylation)

The nitrogen atom in the morpholine ring is basic and nucleophilic, although its reactivity can be influenced by the electron-withdrawing effect of the adjacent thiocarbonyl group.

Protonation: In the presence of an acid, the nitrogen atom can be protonated to form a morpholinium salt. This reaction is a fundamental acid-base transformation.

Alkylation: The nitrogen atom can also act as a nucleophile and react with electrophiles such as alkyl halides. However, this reaction would be in competition with the S-alkylation of the thiocarbonyl group. The outcome would likely depend on the reaction conditions and the nature of the electrophile.

Ring-Opening Reactions and Derivatization via Nucleophilic Attack

While morpholine itself is a stable heterocycle, N-acylmorpholines can undergo ring-opening reactions under certain conditions, often initiated by a nucleophilic attack. khanacademy.orgmdpi.comresearchgate.net In the case of 1,3-Propanedithione, 1,3-dimorpholino-, the thioacyl group activates the morpholine ring towards nucleophilic cleavage.

For instance, strong nucleophiles could potentially attack one of the methylene (B1212753) carbons adjacent to the oxygen or nitrogen atom of the morpholine ring, leading to ring scission. However, such reactions typically require harsh conditions or specific activation. More commonly, reactions involving the morpholine moiety in similar structures are part of broader molecular transformations rather than simple ring-opening of an intact morpholine. mdpi.com

Interplay Between Dithioamide and Morpholino Functional Groups in Complex Reaction Systems

Conversely, the nitrogen lone pairs of the morpholine rings can participate in resonance with the thiocarbonyl groups. This donation of electron density to the C=S bond can modulate the electrophilicity of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom. This electronic interplay is crucial in determining the regioselectivity of reactions involving both nucleophilic and electrophilic attack. researchgate.netnih.gov

In complex reaction systems, the presence of multiple reactive sites can lead to competing reaction pathways. The specific outcome will be dictated by factors such as the nature of the reagents, solvent, temperature, and steric effects. For example, in an alkylation reaction, both the sulfur and nitrogen atoms are potential nucleophilic centers. The relative rates of S-alkylation versus N-alkylation would determine the major product.

Extensive searches of chemical databases and scholarly articles did not yield specific studies detailing the reaction kinetics, activation energies, equilibrium constants, or thermodynamic profiles (enthalpy and entropy changes) for reactions involving 1,3-Propanedithione, 1,3-dimorpholino-.

Therefore, a detailed discussion with data tables and in-depth research findings as requested for the section "5.4. Kinetic and Thermodynamic Considerations in Reaction Pathways" cannot be provided at this time. Scientific investigation into the reactivity and mechanistic pathways of this specific compound appears to be limited or not published in a manner that is publicly accessible.

To provide a comprehensive and accurate article, such data would be essential. Without it, any discussion on the kinetic and thermodynamic aspects of its reactions would be speculative and not based on established scientific findings, thereby failing to meet the required standard of a professional and authoritative article.

Coordination Chemistry and Ligand Design Principles

1,3-Dithioamides as Ligands in Metal Coordination

1,3-Dithioamides are part of a broader class of sulfur- and nitrogen-containing ligands that have been extensively studied for their ability to form stable complexes with a variety of metal ions. Their coordination behavior is largely dictated by the interplay between the soft sulfur and harder nitrogen donor atoms.

The thioamide functional group (-C(S)N<) is characterized by a resonance delocalization of the nitrogen lone pair onto the sulfur atom. This electronic feature makes the sulfur atom a soft donor, favoring coordination with soft metal ions, while the nitrogen atom acts as a harder donor. This duality allows thioamide ligands to coordinate with a wide range of metal centers, from transition metals to main group elements. The elongated C=S bond and the higher rotational barrier of the C-N bond in thioamides, as compared to their amide analogues, also influence the conformational rigidity of the resulting metal complexes.

In the context of 1,3-propanedithione, 1,3-dimorpholino-, the presence of two thioamide groups offers multiple potential coordination sites. The sulfur atoms are expected to be the primary coordination sites for soft metal ions like Cu(I), Ag(I), and Hg(II), while the nitrogen atoms could potentially coordinate to harder metal ions.

Dithioamides, and the structurally related dithiocarbamates, can adopt several coordination modes, which contributes to the structural diversity of their metal complexes. These modes are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the nitrogen atom, and the reaction conditions.

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithioamide ligand binds to the metal center. This is less common for 1,3-dithioamides due to the inherent chelating potential of the 1,3-disposition of the thioamide groups.

Bidentate Chelate Coordination: This is the most common coordination mode for ligands with a 1,3-arrangement of donor groups. In the case of 1,3-propanedithione, 1,3-dimorpholino-, the two sulfur atoms can coordinate to a single metal ion to form a stable six-membered chelate ring. This chelation is entropically favored and leads to thermodynamically stable metal complexes.

Bridging Coordination: Dithioamide ligands can also bridge two or more metal centers. This can occur in several ways, for instance, with each sulfur atom coordinating to a different metal ion, or through a combination of chelation to one metal and bridging to another. This mode of coordination can lead to the formation of polynuclear complexes and coordination polymers.

| Coordination Mode | Description | Example (General Dithioamide) |

| Monodentate | One sulfur atom coordinates to the metal center. | M-S-C(NR₂)-CH₂-C(S)NR₂ |

| Bidentate Chelate | Both sulfur atoms coordinate to the same metal center, forming a chelate ring. | M(S₂C₂(NR₂)₂CH₂) |

| Bridging | The ligand coordinates to two or more metal centers. | M-S-C(NR₂)-CH₂-C(S)NR₂-M' |

Role of Morpholino Substituents in Ligand Architecture and Coordination Properties

The morpholino groups attached to the nitrogen atoms of 1,3-propanedithione, 1,3-dimorpholino- play a crucial role in determining the ligand's coordination properties. These groups exert both steric and electronic effects that influence the stability and geometry of the resulting metal complexes.

The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its chair conformation introduces steric bulk around the nitrogen donor atoms of the dithioamide backbone. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring certain coordination numbers and geometries over others. For instance, the bulky morpholino groups might prevent the coordination of a large number of ligands around a metal ion, thereby favoring lower coordination numbers.

The steric bulk of the morpholino substituents can have a significant impact on the stability of the chelate ring formed upon coordination. While chelation is generally a stabilizing effect, excessive steric hindrance between the morpholino groups and other ligands coordinated to the metal can destabilize the complex. However, the rigid structure of the morpholine ring can also pre-organize the ligand for chelation, which can enhance the stability of the complex.

The chelate effect describes the enhanced stability of metal complexes containing polydentate ligands compared to those with analogous monodentate ligands. This is primarily an entropic effect. The formation of a chelate complex with a bidentate ligand like 1,3-propanedithione, 1,3-dimorpholino- results in an increase in the number of free molecules in the system, leading to a positive change in entropy and a more favorable free energy of formation.

Rational Design of Polydentate Dithioamide Ligands for Specific Metal Ions

The principles of coordination chemistry can be applied to rationally design polydentate dithioamide ligands for specific metal ions. By modifying the substituents on the nitrogen atoms and the backbone connecting the thioamide groups, it is possible to tune the steric and electronic properties of the ligand to achieve selective coordination of a target metal ion.

For example, to target soft metal ions, the design would focus on enhancing the donor properties of the sulfur atoms. To target harder metal ions, the design might involve modifications to increase the accessibility and donor strength of the nitrogen atoms. The size of the chelate ring can also be adjusted by changing the length of the backbone connecting the two thioamide groups, which can be used to control the coordination geometry and selectivity for metal ions of different sizes.

The use of morpholino substituents in 1,3-propanedithione, 1,3-dimorpholino- is an example of such rational design. The morpholine group is a common scaffold in medicinal chemistry and can impart favorable pharmacokinetic properties to a molecule. In the context of ligand design, it provides a balance of steric bulk and electronic influence that can be exploited to create metal complexes with specific properties.

| Design Parameter | Influence on Coordination |

| Substituents on Nitrogen | Affect steric hindrance and electronic properties of donor atoms. |

| Backbone Length | Determines the size of the chelate ring and influences coordination geometry. |

| Nature of Donor Atoms | S, N, O donors have different affinities for hard and soft metal ions. |

Ligand Design Strategies for Homogeneous Catalysis Applications

The design of ligands is a cornerstone of developing efficient and selective homogeneous catalysts. For a dithioamide ligand like 1,3-propanedithione, 1,3-dimorpholino-, several strategies can be conceptualized to tailor its properties for catalytic applications. The electronic properties of the ligand, influenced by the electron-donating or withdrawing nature of its substituents, can directly impact the reactivity of the metal center. The morpholino groups are generally considered to be weakly electron-donating, which can affect the electron density at the coordinated metal.

Furthermore, the steric profile of the ligand is crucial for controlling substrate access to the catalytic site and influencing the selectivity of the reaction. The bulky morpholino groups can create a specific coordination environment that may favor certain reaction pathways. While specific applications of 1,3-propanedithione, 1,3-dimorpholino- in homogeneous catalysis are not extensively documented in the literature, the principles of ligand design suggest its potential in various metal-catalyzed transformations.

Metal-Directed Self-Assembly of Coordination Polymers and Discrete Metallocycles

Metal-directed self-assembly is a powerful strategy for constructing complex supramolecular architectures, such as coordination polymers and discrete metallocycles. Ligands with multiple donor sites, like 1,3-propanedithione, 1,3-dimorpholino-, can act as building blocks in these assemblies. The geometry and coordination preferences of the metal ion, combined with the conformational flexibility and donor atom arrangement of the ligand, dictate the final structure of the assembled product.

The bidentate nature of the dithioamide groups allows this ligand to bridge two metal centers, potentially leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The flexible propane (B168953) backbone of the ligand can accommodate various coordination angles, making it adaptable to different metal centers. Alternatively, under specific stoichiometric and reaction conditions, the formation of discrete metallocycles, where a small number of ligand and metal ions form a closed ring-like structure, is also plausible. The specific outcomes of self-assembly with this ligand would depend on factors such as the choice of metal ion, counter-ion, and solvent system.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with 1,3-propanedithione, 1,3-dimorpholino- can be investigated and confirmed through various spectroscopic techniques.

Vibrational Spectroscopy for Metal-Ligand Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key tool for probing the coordination of a ligand to a metal center. Upon complexation, changes in the vibrational frequencies of the ligand are expected, particularly for the bonds directly involved in coordination. The C=S stretching vibration in dithioamides is a characteristic band in the IR spectrum. A shift in the frequency of this band to a lower wavenumber upon coordination is typically observed, indicating a weakening of the C=S bond due to the donation of electron density from the sulfur atom to the metal.

Illustrative Vibrational Frequencies for Dithioamide Ligand and a Hypothetical Metal Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Coordination |

|---|---|---|---|

| C=S Stretch | ~1250 | ~1220 | Shift to lower frequency |

| C-N Stretch | ~1480 | ~1485 | Slight shift |

Note: This table is illustrative and based on general principles of dithioamide coordination.

Electronic Spectroscopy of Dithioamide Coordination Compounds

Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within a molecule and its metal complexes. Dithioamide ligands typically exhibit intense π→π* and n→π* transitions in the UV region. Upon coordination to a metal ion, the energies of these intraligand transitions may be shifted.

More significantly, new absorption bands can appear in the visible region of the spectrum, which are often responsible for the color of transition metal complexes. These new bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For a sulfur-donating ligand like 1,3-propanedithione, 1,3-dimorpholino-, LMCT transitions from the sulfur lone pairs to the d-orbitals of the metal are common. Additionally, if the metal has filled or partially filled d-orbitals, d-d transitions may be observed, which are typically weaker than charge transfer bands.

Hypothetical Electronic Transitions for a Metal Complex of 1,3-Propanedithione, 1,3-dimorpholino-

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π→π* (Intraligand) | 250-300 | >10,000 |

| n→π* (Intraligand) | 320-380 | 100-1,000 |

| LMCT (S→M) | 400-600 | 1,000-50,000 |

Note: This table presents typical ranges and is for illustrative purposes.

X-ray Crystallography of Metal-Dithioamide Complexes for Structural Confirmation

For a metal complex of 1,3-propanedithione, 1,3-dimorpholino-, X-ray crystallography would confirm the coordination of the sulfur atoms to the metal center. It would also reveal the conformation of the six-membered chelate ring formed by the ligand and the metal. The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be elucidated, along with the bond distances between the metal and the sulfur atoms. While specific crystal structures for complexes of 1,3-propanedithione, 1,3-dimorpholino- are not reported in the searched databases, the utility of this technique in characterizing analogous dithioamide complexes is well-established.

Based on a thorough search of available scientific literature, it is not possible to generate an article on the chemical compound “1,3-Propanedithione, 1,3-dimorpholino-” that adheres to the specific and detailed outline provided. The search for information regarding the supramolecular assemblies, intermolecular interactions, hydrogen bonding networks, and self-assembly of this particular compound did not yield any relevant research findings.

The scientific community has not published studies focusing on the specific areas outlined in the query for "1,3-Propanedithione, 1,3-dimorpholino-". Consequently, any attempt to construct the requested article would result in speculation or the presentation of information not specific to the compound , which would violate the core instructions of the prompt.

Therefore, this response cannot fulfill the request to generate the detailed article as outlined, due to the absence of the necessary scientific data for "1,3-Propanedithione, 1,3-dimorpholino-".

Supramolecular Assemblies and Intermolecular Interactions

Contribution of Other Non-Covalent Interactions

Electrostatic and Dipole-Dipole Interactions

No studies detailing the electrostatic potential or dipole moment of 1,3-Propanedithione, 1,3-dimorpholino- are available. Consequently, there is no information on how these properties would influence its self-assembly or interaction with other molecules.

Pi-Stacking and London Dispersion Forces in Self-Assembled Systems

There is no crystallographic data or computational analysis for 1,3-Propanedithione, 1,3-dimorpholino-. As a result, any discussion of the role of pi-stacking or London dispersion forces in its potential self-assembled systems would be purely speculative.

Host-Guest Chemistry Applications Involving 1,3-Propanedithione, 1,3-dimorpholino- Derivatives

No literature exists that describes the use of 1,3-Propanedithione, 1,3-dimorpholino- or its derivatives as either a host or a guest molecule in any host-guest chemical systems.

Outlook and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Complex Dithioamides

The synthesis of thioamides has traditionally relied on methods that can be harsh, low-yielding, or environmentally unfriendly. nih.gov Recent progress has focused on greener and more efficient protocols, which could be adapted and optimized for the synthesis of complex dithioamides like 1,3-Propanedithione, 1,3-dimorpholino-.

Future research should prioritize the development of sustainable synthetic routes. A promising approach involves the use of deep eutectic solvents (DES) as an environmentally benign medium. rsc.orgresearchgate.net A one-pot, three-component reaction of a suitable diketone, morpholine (B109124), and elemental sulfur in a choline (B1196258) chloride-urea-based DES could provide a mild, direct, and high-yield pathway to the target molecule and its derivatives. rsc.org This method enhances sustainability by reducing energy consumption and waste, and the DES can often be recycled. rsc.orgresearchgate.net

Furthermore, exploring catalyst-free and solvent-free conditions represents another key research avenue. mdpi.com Methods such as the iron-catalyzed aerobic Willgerodt reaction or multicomponent oxidative coupling using elemental sulfur could be investigated. researchgate.net These approaches avoid the use of noxious and odorous sulfurating agents, making the synthetic process more attractive from a practical and environmental standpoint. researchgate.net The development of such methodologies would not only facilitate access to 1,3-Propanedithione, 1,3-dimorpholino- but also enable the creation of a diverse library of related dithioamides for further study.

Exploration of Advanced Catalytic Applications Utilizing 1,3-Propanedithione, 1,3-dimorpholino- as a Ligand

Thioamides are known to act as effective ligands in coordination chemistry due to their affinity for certain metals. researchgate.net The structure of 1,3-Propanedithione, 1,3-dimorpholino-, featuring two thiocarbonyl groups, makes it an excellent candidate as a bidentate chelating ligand.

A significant future direction is the synthesis and characterization of metal complexes involving this dithioamide. Research could focus on transition metals such as copper, nickel, palladium, and platinum. researchgate.netnih.gov The resulting complexes could be screened for catalytic activity in a variety of important organic transformations. For instance, layered double hydroxides (LDHs) are versatile materials used in catalysis, and incorporating dithioamide complexes into such structures could lead to novel heterogeneous catalysts. rsc.orgresearchgate.net Potential advanced applications to explore include:

Cross-coupling reactions: Developing catalysts for Suzuki, Heck, and Sonogashira couplings, which are fundamental in pharmaceutical and materials synthesis.

CO2 reduction and transformation: Designing catalysts that can convert CO2 into value-added chemicals, addressing critical environmental challenges. mdpi.com

Hydroboration and hydrosilylation: Creating selective catalysts for the hydroboration of carbonyl compounds or the hydrosilylation of alkenes, which are important reactions for producing fine chemicals. mdpi.com

The electronic and steric properties of the ligand could be fine-tuned by modifying the morpholino groups, allowing for the optimization of catalytic activity and selectivity.

Rational Design of Materials with Tailored Supramolecular Properties Based on Dithioamide Frameworks

Supramolecular chemistry offers a powerful approach to creating "smart" materials with functions derived from non-covalent interactions. Thioamides possess distinct hydrogen-bonding characteristics; they are stronger hydrogen bond donors but generally weaker acceptors than their amide counterparts. nih.govnih.gov This unique feature can be exploited in the rational design of novel materials.

Future work should focus on leveraging the dithioamide framework of 1,3-Propanedithione, 1,3-dimorpholino- to construct self-assembling systems. rsc.org The rational design of such materials can be accelerated by combining computational modeling with experimental synthesis. rsc.org By modifying the compound's periphery, it may be possible to program its assembly into specific architectures:

Organogels: The interplay of hydrogen bonding and π-π stacking (if aromatic moieties are introduced) could lead to the formation of self-assembled fibrillar networks capable of gelling organic solvents. nih.govresearchgate.net

Porous Frameworks: The rigid geometry and defined interaction sites of dithioamides could be used to create crystalline supramolecular peptide frameworks (SPFs) with porous channels, potentially for gas storage or selective molecular recognition. nih.gov

Dielectric Materials: Polythioureas have been investigated as capacitor dielectrics; by analogy, polymers or supramolecular assemblies based on dithioamides could be designed to have high energy density and tunable dielectric properties. rsc.org

Theoretical Prediction and Experimental Validation of Molecular Behavior and Reactivity

Computational chemistry provides invaluable tools for predicting the properties and reactivity of molecules before engaging in extensive experimental work. frontiersin.orgnih.gov A comprehensive theoretical study of 1,3-Propanedithione, 1,3-dimorpholino- would provide a strong foundation for exploring its chemistry.

Future research in this area should employ Density Functional Theory (DFT) calculations to investigate several key aspects. mdpi.com High-level computations, such as those using the B3LYP/6-31G(d,p) method, can be used to:

Determine the optimized molecular geometry and conformational preferences.

Calculate the HOMO-LUMO energy gap to understand its electronic transitions and kinetic stability. mdpi.com

Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, thereby predicting its reactivity towards different reagents. mdpi.com

Model reaction pathways and transition states to elucidate potential reaction mechanisms.

These theoretical predictions must be followed by rigorous experimental validation. nih.gov For example, if MEP maps predict the sulfur atoms to be the primary nucleophilic sites, reactions with various electrophiles could be performed to confirm this reactivity. Similarly, predicted reaction kinetics could be verified through experimental rate studies. This synergistic approach of combining theory and experiment will accelerate the understanding and application of this dithioamide.

Expanding the Scope of Dithioamide Chemistry in Emerging Fields

The unique properties of the thioamide group make it a valuable functional motif in a wide range of scientific disciplines. researchgate.net Future research should aim to introduce 1,3-Propanedithione, 1,3-dimorpholino- and its derivatives into emerging fields beyond traditional organic chemistry.

Medicinal Chemistry: Thioamides are present in numerous biologically active compounds with anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The dithioamide scaffold could serve as a starting point for developing new therapeutic agents. Its ability to chelate metals also suggests potential applications in designing novel metal-based drugs or chelators for treating diseases related to metal ion imbalance. nih.govnih.gov

Materials Science: The sulfur atoms in the dithioamide framework could be exploited to create materials with interesting electronic properties. For example, dithiole-based compounds are precursors to tetrathiafulvalenes, which are key components in organic conductors and electronic materials. youtube.com Research could explore the conversion of 1,3-Propanedithione, 1,3-dimorpholino- into novel π-conjugated systems for use in organic electronics.

Biophysical Probes: Thioamides are used as spectroscopic probes to study the structure and dynamics of peptides and proteins. dntb.gov.uachemrxiv.org While not a peptide itself, the principles of using the thioamide group's unique spectroscopic signature could be applied. Derivatives of 1,3-Propanedithione, 1,3-dimorpholino- functionalized with fluorophores could be designed as novel sensors or probes for biological systems.

By pushing the boundaries of its application, the full scientific value of 1,3-Propanedithione, 1,3-dimorpholino- can be realized, contributing to advancements across multiple scientific and technological domains.

常见问题

Q. What are the recommended synthetic routes for preparing 1,3-Propanedithione, 1,3-dimorpholino-, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of β-diketone derivatives like 1,3-Propanedithione analogs typically involves nucleophilic substitution or condensation reactions. For example, 1,3-Diphenyl-1,3-propanedione (a structural analog) is synthesized via Claisen-Schmidt condensation between benzaldehyde derivatives and acetylacetone under acidic or basic conditions . For 1,3-dimorpholino-substituted derivatives, morpholine groups can be introduced via nucleophilic displacement of halides or via thioether intermediates. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Temperature control : Reactions often require reflux (e.g., 80–100°C) for 12–24 hours.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity .

Validation : Monitor reaction progress via TLC or GC-MS, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Propanedithione derivatives, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. For β-diketones, carbonyl carbons appear at δ 190–210 ppm, while morpholino protons resonate at δ 3.4–3.8 ppm (CH₂-N) .

- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 224.25 for 1,3-Diphenylpropanedione ) validate molecular weight.

Data Contradiction Analysis : Discrepancies in carbonyl shifts may indicate tautomerism or solvent effects. Cross-validate with X-ray crystallography if crystal structures are obtainable .

Q. How does the stability of 1,3-Propanedithione derivatives vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures (e.g., analogs like 1,3-Diphenylpropanedione melt at 75–79°C ).

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials if susceptible.

- Hygroscopicity : Karl Fischer titration quantifies water absorption. Use desiccants (e.g., silica gel) for moisture-sensitive compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1,3-Propanedithione derivatives in ligand design or catalysis?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to model electron density at sulfur and oxygen atoms, predicting nucleophilic/electrophilic sites.

- Reaction Pathway Modeling : Simulate intermediates in nucleophilic substitutions (e.g., morpholino group displacement) to identify kinetic vs. thermodynamic products.

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .

Q. What strategies resolve contradictions in catalytic activity data for 1,3-Propanedithione complexes in cross-coupling reactions?

Methodological Answer:

- Systematic Variable Screening : Use Design of Experiments (DoE) to isolate factors (e.g., solvent polarity, temperature) affecting catalytic turnover.

- In Situ Monitoring : Raman spectroscopy or GC-MS tracks intermediate formation during reactions.

- Controlled Replicates : Repeat experiments with purified reagents to rule out impurities (e.g., trace metals) .

Q. How can the environmental impact of 1,3-Propanedithione derivatives be assessed during disposal or large-scale synthesis?

Methodological Answer:

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to determine LC₅₀ values.

- Degradation Studies : Hydrolytic stability (pH 4–10) and photolytic degradation (UV exposure) quantify persistence.

- Waste Management : Follow EPA guidelines (e.g., TSCA compliance ) for neutralizing thione residues via oxidation (e.g., H₂O₂ treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。